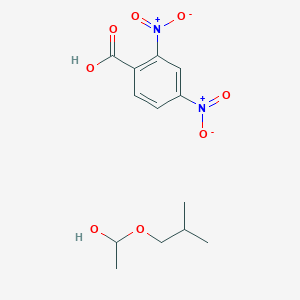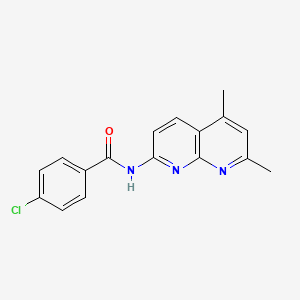
6-Nitropyrene-1,9-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nitropyrene-1,9-diol is a derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the presence of a nitro group (-NO2) and two hydroxyl groups (-OH) attached to the pyrene ring system. Pyrene derivatives are known for their photophysical and electronic properties, making them valuable in various fields of research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitropyrene-1,9-diol typically involves the nitration of pyrene followed by hydroxylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and hydroxylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 6-Nitropyrene-1,9-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Formation of pyrenequinones.
Reduction: Formation of 6-aminopyrene-1,9-diol.
Substitution: Formation of halogenated pyrene derivatives.
Aplicaciones Científicas De Investigación
6-Nitropyrene-1,9-diol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its interactions with biological macromolecules, including DNA and proteins.
Medicine: Investigated for its potential use in drug development and as a probe for studying biological processes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Nitropyrene-1,9-diol involves its interaction with molecular targets such as DNA and proteins. The nitro group can undergo metabolic activation to form reactive intermediates that can bind to DNA, leading to mutagenic and carcinogenic effects. The hydroxyl groups enhance its solubility and reactivity, facilitating its interactions with biological molecules .
Comparación Con Compuestos Similares
1-Nitropyrene: Another nitro derivative of pyrene, known for its mutagenic properties.
6-Nitrochrysene: A nitro derivative of chrysene, also studied for its toxicological effects.
9-Nitroanthracene: A nitro derivative of anthracene, with similar environmental and health concerns.
Uniqueness: 6-Nitropyrene-1,9-diol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical and biological properties. Its dual functionalization allows for diverse reactivity and applications, setting it apart from other nitro-PAHs .
Propiedades
Número CAS |
192703-89-2 |
|---|---|
Fórmula molecular |
C16H9NO4 |
Peso molecular |
279.25 g/mol |
Nombre IUPAC |
6-nitropyrene-1,9-diol |
InChI |
InChI=1S/C16H9NO4/c18-13-6-2-8-1-3-9-12(17(20)21)5-4-10-14(19)7-11(13)15(8)16(9)10/h1-7,18-19H |
Clave InChI |
KYROJEIDPHITPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Pyridine-2,6-diyl)bis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B12566470.png)

![Silane, [4-(1-iodo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)-](/img/structure/B12566490.png)

![3-Oxabicyclo[3.2.1]octane, 2,2,4,4-tetrafluoro-1,8,8-trimethyl-, (1S)-](/img/structure/B12566500.png)
![Ethanediamide, N,N'-bis[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B12566503.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, 1,1-dimethylethyl ester](/img/structure/B12566517.png)



![Phosphonic acid, [[4-(methoxymethoxy)phenyl]methyl]-, diethyl ester](/img/structure/B12566543.png)


